molecular formula C34H31F3N6O3 B14762524 [4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate

[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate

Cat. No.: B14762524
M. Wt: 628.6 g/mol
InChI Key: QOXCWFZKRZJQBE-OHAKLNMTSA-N
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Description

The compound [4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate is a small molecule inhibitor of the KRAS (G12D) mutant oncoprotein. This compound is particularly significant in the field of cancer research due to its potential to inhibit the KRAS (G12D) mutant, which is associated with various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the molecule . The synthetic route typically starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, followed by the introduction of the pyrido[4,3-d]pyrimidine moiety and the naphthalene ring. The final step involves the formation of the formate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions, particularly on the naphthalene and pyrido[4,3-d]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting the KRAS (G12D) mutant oncoprotein. This inhibition disrupts the signaling pathways that are essential for the growth and survival of cancer cells. The molecular targets include the KRAS (G12D) mutant protein, and the pathways involved are primarily related to cell proliferation and apoptosis .

Properties

Molecular Formula

C34H31F3N6O3

Molecular Weight

628.6 g/mol

IUPAC Name

[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate

InChI

InChI=1S/C34H31F3N6O3/c1-2-24-27(36)7-4-19-10-23(46-18-44)11-25(28(19)24)30-29(37)31-26(13-38-30)32(42-15-21-5-6-22(16-42)39-21)41-33(40-31)45-17-34-8-3-9-43(34)14-20(35)12-34/h1,4,7,10-11,13,18,20-22,39H,3,5-6,8-9,12,14-17H2/t20-,21?,22?,34+/m1/s1

InChI Key

QOXCWFZKRZJQBE-OHAKLNMTSA-N

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)OC=O)F

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)OC=O)F

Origin of Product

United States

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